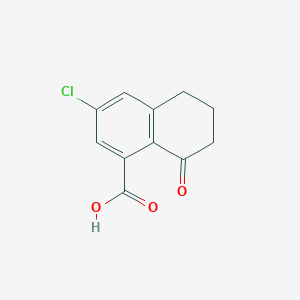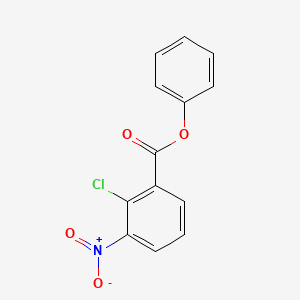![molecular formula C23H28N4O6S B13867505 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes multiple chiral centers, making it a stereochemically rich compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxane ring and the attachment of the piperazin-1-ium group. The reaction conditions typically require specific catalysts and solvents to ensure the correct stereochemistry is achieved. For example, the use of chiral catalysts can help in obtaining the desired enantiomer.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The piperazin-1-ium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carboxylate group can yield primary alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity and functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart specific properties to the final products.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazin-1-ium group can interact with negatively charged sites on proteins, while the oxane ring can fit into hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate lies in its combination of functional groups and stereochemistry. The presence of the thieno[2,3-b][1,5]benzodiazepine moiety adds a distinct pharmacophore that can interact with biological targets in unique ways compared to other similar compounds.
特性
分子式 |
C23H28N4O6S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/t16-,17-,18+,19-,22-/m0/s1 |
InChIキー |
TYDOWDWSLBLZGX-QUXXCFOZSA-N |
異性体SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
正規SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate](/img/structure/B13867460.png)

![2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13867468.png)

![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
